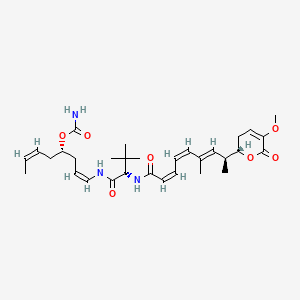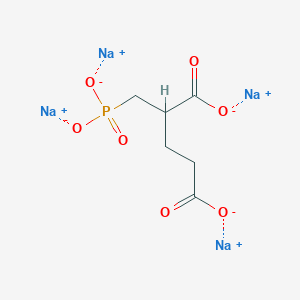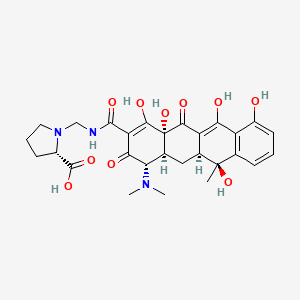
Prolinomethyltetracycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolinomethyltetracycline is a hormone.
Applications De Recherche Scientifique
Antimalarial Drug Resistance
Prolinomethyltetracycline, as part of the tetracycline family, has relevance in antimalarial research. Tetracyclines are involved in studies of drug resistance in malaria, particularly Plasmodium falciparum. Research on dihydrofolate reductase (DHFR) from different malaria parasites reveals structural bases for susceptibility to antifolate drugs, which include tetracycline derivatives. These studies help in understanding the mechanisms behind drug resistance and developing alternative inhibitors for resistant strains of malaria (Peterson, Milhous, & Wellems, 1990).
Mitochondrial Function and Gene Expression
Tetracyclines, including prolinomethyltetracycline, have been found to disturb mitochondrial function across various eukaryotic models. These antibiotics can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This impact is significant in cell types, worms, flies, mice, and plants. Such findings are critical for understanding the broad effects of tetracyclines beyond their antimicrobial activity (Moullan et al., 2015).
Environmental Impact
Studies on the environmental impact of tetracyclines, including prolinomethyltetracycline, highlight their effect on soil microflora. Tetracycline presence in soil, mainly from agricultural use, can have direct and indirect effects on microbial functions and the distribution of resistance genes. These studies are crucial for understanding the ecological implications of tetracycline usage and their potential effects on microbial ecosystems (Hund-Rinke, Simon, & Lukow, 2004).
Propriétés
Numéro CAS |
37106-99-3 |
|---|---|
Nom du produit |
Prolinomethyltetracycline |
Formule moléculaire |
C28H33N3O10 |
Poids moléculaire |
571.58 |
Nom IUPAC |
(((4R,4aR,5aR,6R,12aR)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamido)methyl)-L-proline |
InChI |
InChI=1S/C28H33N3O10/c1-27(40)12-6-4-8-16(32)17(12)21(33)18-13(27)10-14-20(30(2)3)22(34)19(24(36)28(14,41)23(18)35)25(37)29-11-31-9-5-7-15(31)26(38)39/h4,6,8,13-15,20,32,34-35,40-41H,5,7,9-11H2,1-3H3,(H,29,37)(H,38,39)/t13-,14-,15+,20-,27+,28-/m1/s1 |
Clé InChI |
NSLVHESRHHEPEW-VTNYSYTPSA-N |
SMILES |
O=C(O)[C@H]1N(CNC(C(C2=O)=C(O)[C@H](N(C)C)[C@@]3([H])C[C@@]4([H])[C@@](C)(O)C5=C(C(C4=C(O)[C@]32O)=O)C(O)=CC=C5)=O)CCC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Prolinomethyltetracycline; PM-TC; PM TC; PMTC; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



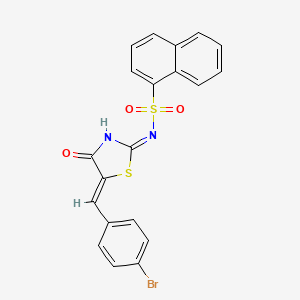

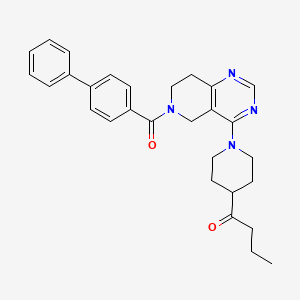
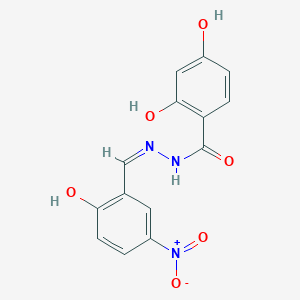
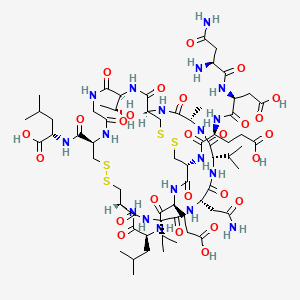
![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)
![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)
